

The Dawn of Dinitriles: A Review of the Early Synthesis of Glutaronitrile

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Compound of Interest

Compound Name: **Glutaronitrile**

Cat. No.: **B146979**

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This technical guide delves into the historical methods surrounding the discovery and synthesis of **glutaronitrile**, a foundational molecule in organic chemistry. While pinpointing the singular, first-ever synthesis proves elusive in readily available literature, early preparations centered on the nucleophilic substitution reaction of a dihaloalkane with a cyanide salt. A well-documented and representative example of these early methodologies is the synthesis of "trimethylene cyanide," the historical name for **glutaronitrile**, from trimethylene bromide (1,3-dibromopropane) and sodium cyanide. This guide will provide an in-depth look at this foundational method, offering detailed experimental protocols, quantitative data, and visual representations of the process.

Experimental Protocol: Synthesis of Glutaronitrile from 1,3-Dibromopropane

The following procedure is adapted from a well-established early 20th-century method, providing a robust example of the techniques employed in the initial preparations of **glutaronitrile**.

Apparatus:

The reaction is conducted in a 5-liter round-bottomed flask fitted with a reflux condenser and a separatory funnel.

Reagents:

- Sodium Cyanide (NaCN): 294 g (6 moles)
- Water: 300 cc
- Trimethylene Bromide (1,3-Dibromopropane): 500 g (2.47 moles)
- 95% Alcohol (Ethanol): 1 L
- Ethyl Acetate

Procedure:

- Reaction Setup: A solution of 294 g of sodium cyanide in 300 cc of water is prepared in the 5-liter flask. The mixture is heated on a steam bath for two to three hours until the majority of the sodium cyanide has dissolved.
- Addition of Reactants: A solution of 500 g of trimethylene bromide in 1 L of 95% alcohol is added dropwise through the separatory funnel over a period of forty to sixty minutes.
- Reflux: The reaction mixture is then heated under reflux on a steam bath for approximately thirty hours. It is crucial to avoid prolonged heating to prevent the partial hydrolysis of the resulting nitrile.
- Solvent Removal: After the reflux period, the alcohol is distilled off.
- Extraction: The remaining residue, which consists of sodium bromide, unreacted sodium cyanide, and the desired **glutaronitrile**, is extracted with 300–400 cc of ethyl acetate. This solvent selectively dissolves the **glutaronitrile**.
- Filtration and Washing: The ethyl acetate solution is filtered to remove the inorganic salts. The collected salts are then washed with an additional 100 cc of ethyl acetate to ensure complete recovery of the product.
- Purification: The ethyl acetate is removed from the combined filtrates by distillation at atmospheric pressure. The residual liquid, **glutaronitrile**, is then purified by distillation under reduced pressure.

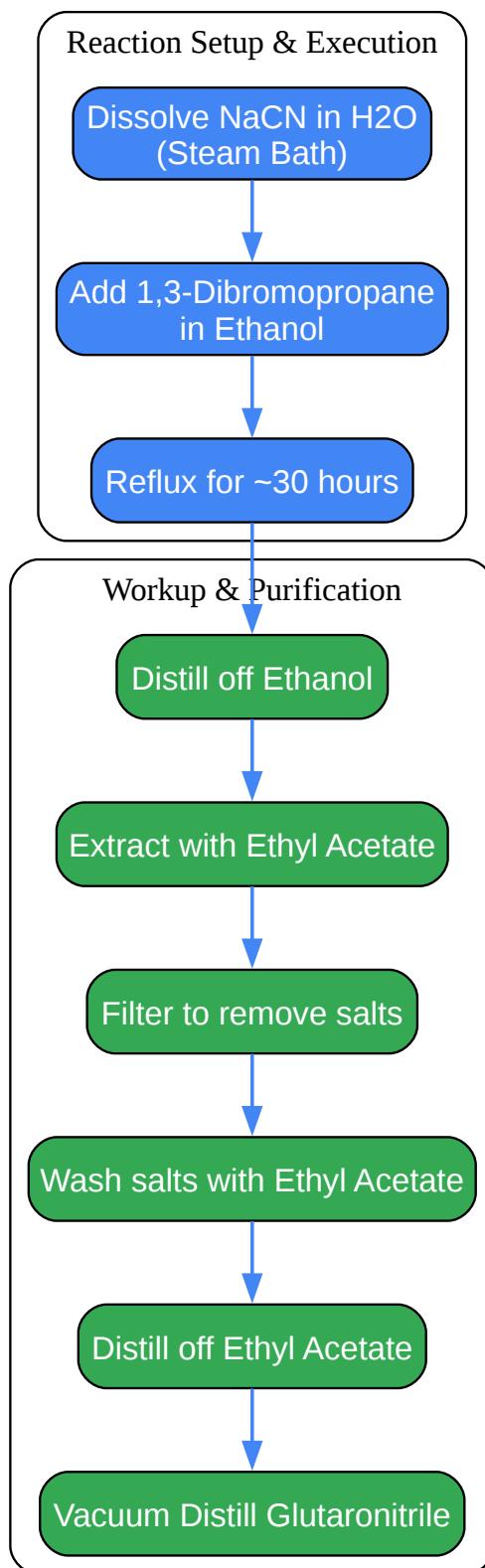
Quantitative Data Summary

The following table summarizes the key quantitative parameters from the described historical synthesis of **glutaronitrile**.

Parameter	Value
Reactants	
Sodium Cyanide (NaCN)	294 g (6 moles)
1,3-Dibromopropane	500 g (2.47 moles)
Solvents	
Water	300 cc
95% Ethanol	1 L
Ethyl Acetate (extraction)	300-400 cc (initial), 100 cc (wash)
Reaction Conditions	
Reaction Time	~30 hours
Reaction Temperature	Steam bath (reflux)
Product Information	
Product Name	Glutaronitrile (Trimethylene Cyanide)
Boiling Point	144–147 °C at 13 mm Hg
	131–134 °C at 10 mm Hg
Yield	180–200 g (77–86% of theoretical)

Visualizing the Process

To better understand the experimental and chemical transformations, the following diagrams have been generated.



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Caption: Experimental workflow for the synthesis of **glutaronitrile**.

Br-(CH₂)₃-Br
(1,3-Dibromopropane)

+



+

2 NaBr
(Sodium Bromide)

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Caption: Chemical reaction for the synthesis of **glutaronitrile**.

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